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[(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic acid Documentation Hub

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  • Product: [(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic acid
  • CAS: 82514-68-9

Core Science & Biosynthesis

Foundational

Isosteres of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid

An In-Depth Technical Guide to the Abstract In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Bioisosterism, the interchange of functional groups with similar physicochemical properties, stands as a cornerstone of rational drug design.[1] This guide provides a comprehensive exploration of isosteric replacement strategies for the scaffold (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid. We will dissect the molecule into its constituent pharmacophoric elements—the carboxylic acid, the 2-aminothiazole core, and the linker—to provide a detailed rationale and practical methodologies for the design and synthesis of next-generation analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage isosteric principles to overcome challenges in potency, selectivity, metabolic stability, and bioavailability.

Introduction: The Principle of Bioisosterism in Drug Discovery

The journey from a hit compound to a clinical candidate is an exercise in multi-parameter optimization. Often, a lead molecule possesses the desired biological activity but is hampered by poor drug-like properties, such as metabolic instability, toxicity, or limited membrane permeability.[2][3] Bioisosterism offers a powerful tactical approach to address these liabilities without disrupting the essential interactions with the biological target.[1]

The concept, which evolved from Langmuir's theory of isosterism in 1919, was later adapted to biological systems by Harris Friedman, who coined the term "bioisostere" in 1951 to describe functional groups or molecules that elicit similar biological responses.[4][1][5] These replacements can be classified into two main categories:

  • Classical Bioisosteres: Atoms or groups that share the same number of valence electrons and have similar sizes and shapes.

  • Non-Classical Bioisosteres: Structurally distinct groups that do not have the same number of atoms or electronic configuration but produce a similar biological effect through comparable steric and electronic properties.[6][7]

This guide focuses on the practical application of these principles to the (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid scaffold, a structure representative of fragments often identified in screening campaigns.

Deconstruction of the Core Scaffold

To logically approach the design of isosteres, we must first analyze the potential roles of each component of the parent molecule, (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid.

Caption: Deconstruction of the parent scaffold into key functional regions.

  • Carboxylic Acid: This is a highly polar, acidic functional group. In a biological context, it is often ionized at physiological pH and serves as a critical anchor, forming strong ionic or hydrogen bonds with basic residues (e.g., Arginine, Lysine) in a target's active site. However, this group can also lead to poor membrane permeability and rapid metabolism.[2][3]

  • 2-Amino-1,3-thiazole Core: This heterocyclic system is a common motif in medicinal chemistry.[8] The ring itself provides a rigid scaffold, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. The 2-amino group is a key linker and potential hydrogen bond donor.

  • Aminoacetic Linker: The –NH–CH2– fragment serves as a spacer, positioning the carboxylic acid relative to the thiazole core. The N-H group can act as a hydrogen bond donor, and the overall linker influences the molecule's conformational flexibility.

Strategic Isosteric Replacements: The Carboxylic Acid Moiety

Replacing the carboxylic acid is one of the most frequent strategies in medicinal chemistry to enhance oral bioavailability and metabolic stability.[2] The goal is to retain the acidic character necessary for target binding while improving overall physicochemical properties.

Acidic Isosteres

The most successful carboxylic acid bioisosteres are other acidic functional groups that can mimic the charge and hydrogen bonding pattern of the carboxylate anion.

cluster_isosteres Common Acidic Bioisosteres parent Carboxylic Acid R-COOH tetrazole 5-Substituted-1H-tetrazole R-CNNNNH parent->tetrazole Similar pKa Metabolically stable acylsulfonamide N-Acylsulfonamide R-CONHSO₂R' parent->acylsulfonamide Tunable acidity Improved lipophilicity hydroxamic Hydroxamic Acid R-CONHOH parent->hydroxamic Metal chelation Weaker acid

Caption: Common acidic bioisosteres for the carboxylic acid group.

A. 5-Substituted-1H-Tetrazole: The tetrazole ring is arguably the most widely used non-classical isostere of a carboxylic acid.[3] It maintains a comparable acidity (pKa ≈ 4.5–4.9) while offering increased lipophilicity and resistance to metabolic degradation pathways that target carboxylic acids.[3][9][10]

B. N-Acylsulfonamide: This functional group is another effective surrogate, with a pKa that can be tuned by the choice of the sulfonamide R' group.[11][12] N-Acylsulfonamides are generally more lipophilic than carboxylic acids and can form similar hydrogen bond interactions.[12][13]

Comparative Physicochemical Properties

The choice of an isostere is highly context-dependent, and screening a panel is often necessary.[2][14]

Functional GroupTypical pKa RangeKey Characteristics
Carboxylic Acid 4.2 - 4.5Strong H-bond donor/acceptor; often poor permeability; susceptible to metabolic conjugation.[3]
5-Substituted-1H-tetrazole 4.5 - 4.9Metabolically stable; increased lipophilicity but high desolvation energy can limit permeability gains.[3][9]
N-Acylsulfonamide 4.0 - 5.0 (tunable)Achiral; generally more lipophilic than tetrazoles.[13]
Hydroxamic Acid 8.0 - 9.0Weaker acid; strong metal-chelating properties.[14]
Experimental Protocol 1: Synthesis of a 5-Substituted-1H-tetrazole

This protocol describes a common method for converting a nitrile precursor to a tetrazole via a [3+2] cycloaddition reaction.[15][16]

Reaction: R-C≡N + NaN₃ → 5-Substituted-1H-tetrazole

Materials:

  • Nitrile precursor of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid derivative (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Ammonium chloride (NH₄Cl) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the nitrile precursor and anhydrous DMF.

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Acidify the aqueous solution to pH 2-3 with dilute HCl. This will protonate the tetrazole and may cause it to precipitate.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 5-substituted-1H-tetrazole.

Strategic Isosteric Replacements: The 1,3-Thiazole Core

Replacing a heterocyclic core is a more profound structural change that can significantly alter the molecule's shape, electronics, and metabolic profile. The goal is to mimic the spatial arrangement of key interaction points.

Classical and Non-Classical Heterocyclic Isosteres

Various five-membered heterocycles can serve as bioisosteres for the thiazole ring.

Original RingIsosteric ReplacementRationale for Replacement
Thiazole Oxazole Replacement of sulfur with oxygen reduces lipophilicity and increases water solubility.[17]
Thiazole 1,2,4-Oxadiazole Can act as a metabolically stable analog of ester or amide functionalities and can mimic the thiazole scaffold.[18]
Thiazole 1,2,3-Triazole A highly stable ring that can mimic the geometry and hydrogen bonding capabilities of other heterocycles.[19]
Thiazole Pyrazole Introduction of an additional nitrogen can alter hydrogen bonding patterns and reduce CYP-mediated metabolism.[20]
Thiazole Thiophene A classic isostere where -S- replaces a -CH=CH- group, maintaining aromaticity with altered electronics.[7]
Experimental Protocol 2: Hantzsch Thiazole Synthesis

This protocol outlines the classic synthesis of a thiazole ring, which can be adapted to create analogs of the parent scaffold.

Reaction: α-haloketone + Thioamide → Thiazole

Materials:

  • A suitable α-haloketone (e.g., 1-chloroacetone) (1.0 equiv)

  • A suitable thioamide (e.g., thiourea derivative) (1.0 equiv)

  • Ethanol or a similar polar solvent

Procedure:

  • Dissolve the thioamide in ethanol in a round-bottom flask.

  • Add the α-haloketone to the solution.

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Neutralize the residue with a base, such as a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the product via column chromatography or recrystallization.

Integrated Drug Discovery Workflow

The design and synthesis of isosteres is the first step in a broader discovery cascade. Each new analog must be systematically evaluated to determine if the isosteric replacement has achieved the desired outcome.

cluster_design Design & Synthesis cluster_eval Screening & Optimization start Parent Scaffold Analysis design Isostere Design (e.g., Acid or Ring Replacement) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Assays (Potency, Selectivity) purification->invitro adme ADME Profiling (Solubility, Stability, Permeability) invitro->adme invivo In Vivo Studies (PK, Efficacy, Toxicity) adme->invivo invivo->design Iterative Optimization candidate Candidate Selection invivo->candidate

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of (4-Methyl-1,3-thiazol-2-yl)aminoacetic Acid

This Application Note is structured to provide a robust, scalable, and scientifically grounded protocol for the synthesis of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid . It prioritizes the most accessible synthetic rout...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, scalable, and scientifically grounded protocol for the synthesis of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid . It prioritizes the most accessible synthetic route for laboratory researchers while addressing critical regioselectivity challenges inherent to aminothiazole chemistry.

Abstract & Scope

(4-Methyl-1,3-thiazol-2-yl)aminoacetic acid (also known as N-(4-methylthiazol-2-yl)glycine) is a critical intermediate in the development of peptidomimetics, auxin analogs, and pharmaceutical scaffolds.[1] Its structure combines a lipophilic thiazole heterocycle with a polar glycine moiety.

This guide details the Direct N-Alkylation Route , selected for its operational simplicity and the commercial availability of starting materials. Unlike the de novo Hantzsch synthesis (which requires pre-synthesis of thiocarbamoyl glycine), this protocol utilizes the cost-effective 2-amino-4-methylthiazole.[1] Critical attention is given to regiocontrol , ensuring alkylation occurs at the exocyclic amine rather than the ring nitrogen.

Strategic Retrosynthesis & Pathway Selection[1]

The synthesis is designed as a two-step process to maximize purity.[1] Direct alkylation with chloroacetic acid often leads to difficult-to-separate mixtures.[1] Therefore, we utilize Ethyl Chloroacetate to form an ester intermediate, which is easily purified before hydrolysis.

  • Step 1: Nucleophilic substitution of Ethyl Chloroacetate by 2-Amino-4-methylthiazole (Regioselective N-alkylation).[1]

  • Step 2: Saponification of the ester to the free acid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_impurity Critical Control Point Start Start: 2-Amino-4-methylthiazole Step1 Step 1: N-Alkylation (EtOH, NaOAc, Reflux) Start->Step1 Reagent Reagent: Ethyl Chloroacetate Reagent->Step1 Intermed Intermediate: Ethyl (4-methylthiazol-2-yl)aminoacetate Step1->Intermed 70-80% Yield Impurity Impurity: Ring N-Alkylation (Imino form) Step1->Impurity Avoid Strong Base Step2 Step 2: Hydrolysis (NaOH, THF/H2O) Intermed->Step2 Product Final Product: (4-Methyl-1,3-thiazol-2-yl) aminoacetic acid Step2->Product Acidification (pH 3)

Caption: Two-step synthetic pathway prioritizing the isolation of the ester intermediate to ensure regiochemical purity.

Experimental Protocols

Protocol A: Synthesis of Ethyl (4-methylthiazol-2-yl)aminoacetate

Objective: Selective alkylation of the exocyclic amine.

Materials:

  • 2-Amino-4-methylthiazole (CAS: 693-59-4): 11.4 g (100 mmol)[1]

  • Ethyl chloroacetate (CAS: 105-39-5): 12.25 g (100 mmol)[1]

  • Sodium Acetate (anhydrous): 12.3 g (150 mmol)

  • Ethanol (Absolute): 150 mL

  • Potassium Iodide (Catalytic): 0.5 g (Optional, Finkelstein accelerator)

Procedure:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-Amino-4-methylthiazole (11.4 g) in Ethanol (150 mL).

  • Buffer Addition: Add anhydrous Sodium Acetate (12.3 g). Note: We use NaOAc rather than stronger bases like NaH or K2CO3 to minimize proton abstraction from the ring nitrogen, thereby favoring the thermodynamic exocyclic product.

  • Alkylation: Add Ethyl chloroacetate (12.25 g) dropwise over 10 minutes. Add KI if available to accelerate the reaction.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 10–12 hours. Monitor by TLC (Mobile Phase: Hexane:EtOAc 3:1).[2] The starting amine spot (lower Rf) should disappear.

  • Workup:

    • Cool the reaction to room temperature.[3][4]

    • Evaporate the ethanol under reduced pressure (Rotavap).[5]

    • Resuspend the residue in Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layer with Brine (50 mL), dry over Na2SO4, and concentrate.

  • Purification: The crude oil often crystallizes upon standing. Recrystallize from Ethanol/Hexane or purify via silica column chromatography (0-30% EtOAc in Hexane) if high purity is required.[1]

Expected Yield: 70–85% Characterization (Intermediate):

  • 1H NMR (CDCl3):

    
     1.30 (t, 3H), 2.25 (s, 3H, Thiazole-Me), 4.05 (s, 2H, N-CH2), 4.25 (q, 2H), 6.10 (s, 1H, Thiazole-H), 6.50 (br s, 1H, NH).
    
Protocol B: Hydrolysis to (4-Methyl-1,3-thiazol-2-yl)aminoacetic Acid

Objective: Saponification of the ester without decarboxylation.[1]

Materials:

  • Ethyl (4-methylthiazol-2-yl)aminoacetate (Intermediate from Protocol A): 10.0 g (50 mmol)

  • Sodium Hydroxide (2M aqueous solution): 50 mL

  • Tetrahydrofuran (THF): 50 mL

  • Hydrochloric Acid (1M): For acidification

Procedure:

  • Solubilization: Dissolve the ester (10.0 g) in THF (50 mL).

  • Saponification: Add 2M NaOH (50 mL) to the solution.

  • Reaction: Stir at room temperature for 4–6 hours. Caution: Do not reflux aggressively, as thiazole acetic acids can be prone to decarboxylation under harsh thermal/acidic conditions.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0–5°C in an ice bath.

    • Slowly acidify with 1M HCl dropwise until pH reaches ~3.0–3.5.

    • A white to off-white precipitate should form.[1][2]

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) and cold ether (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–90% (Step 2)

Analytical Characterization & Validation

To ensure scientific integrity, the final product must be validated against the following parameters.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 205–208°C (Decomposes)Capillary Method
Mass Spectrometry [M+H]+ = 173.04 m/zLC-MS (ESI+)
Purity >98%HPLC (C18, MeOH/H2O)

1H NMR Interpretation (DMSO-d6, 400 MHz):

  • 
     12.50 (br s, 1H, COOH)
    
  • 
     7.60 (t, 1H, NH - exchangeable)[1]
    
  • 
     6.35 (s, 1H, Thiazole C5-H)[1]
    
  • 
     3.95 (d, 2H, N-CH2-COOH)[1]
    
  • 
     2.15 (s, 3H, Thiazole C4-CH3)[1]
    

Troubleshooting & Critical Quality Attributes (CQA)

Regioselectivity (Ring vs. Exocyclic Nitrogen)

The most common failure mode is alkylation at the ring nitrogen (N3), forming an imino-thiazoline impurity.

  • Diagnosis: In NMR, the ring-alkylated impurity typically shows a downfield shift for the thiazole proton and a lack of the broad NH signal characteristic of the exocyclic amine.

  • Prevention:

    • Base Selection: Avoid strong bases (NaH, KOH) which create the highly nucleophilic amide anion that attacks from the ring nitrogen. Use mild bases (NaOAc, K2CO3).

    • Solvent: Ethanol (protic) favors the neutral amine attack. Polar aprotic solvents (DMF) may increase ring alkylation risks.

Decision Tree for Purification

Troubleshooting Check QC Check: 1H NMR (Step 1 Intermediate) Pass Single set of signals Proceed to Hydrolysis Check->Pass Pure Fail Double signals detected (Mixture of isomers) Check->Fail Impure Action1 Recrystallize from EtOH Fail->Action1 Minor impurity (<10%) Action2 Column Chromatography (Silica, Hex/EtOAc) Fail->Action2 Major impurity (>10%)

Caption: Logic flow for addressing regiochemical impurities before hydrolysis.

References

  • Organic Syntheses. (1939). 2-Amino-4-methylthiazole.[1][6][7] Org. Synth. 19, 10; Coll. Vol. 2, 31. Retrieved from [Link] (Cited for the properties and handling of the starting material).

  • National Institutes of Health (NIH). (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. PubMed Central. Retrieved from [Link] (Cited for comparative spectral data of aminothiazole derivatives).

  • PubChem. (n.d.). Compound Summary: 2-Amino-4-methylthiazole.[1][6] Retrieved from [Link] (Cited for physical property verification).

Sources

Application

Application Note: Hydrolysis of Ethyl N-(4-methylthiazol-2-yl)oxamate

This Application Note provides a comprehensive, field-validated protocol for the hydrolysis of ethyl N-(4-methylthiazol-2-yl)oxamate to its corresponding carboxylic acid, N-(4-methylthiazol-2-yl)oxamic acid . This transf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the hydrolysis of ethyl N-(4-methylthiazol-2-yl)oxamate to its corresponding carboxylic acid, N-(4-methylthiazol-2-yl)oxamic acid . This transformation is a critical step in the synthesis of biologically active thiazole derivatives, often employed in the development of anti-allergic and anti-inflammatory therapeutics.[1]

Abstract

This guide outlines the optimized procedure for the saponification of ethyl N-(4-methylthiazol-2-yl)oxamate. While ester hydrolysis is a fundamental organic transformation, the presence of the thiazole heterocycle and the oxamate moiety requires specific attention to pH control and solubility parameters to prevent decarboxylation or side reactions.[1] Two methods are presented: Method A (LiOH/THF) for high-throughput/small-scale optimization, and Method B (NaOH/EtOH) for scalable batch processing.

Introduction & Scientific Context

The N-(thiazol-2-yl)oxamic acid scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key pharmacophore in inhibitors of enzymes such as PTP1B and various kinases. The precursor, ethyl N-(4-methylthiazol-2-yl)oxamate, is typically synthesized via the acylation of 2-amino-4-methylthiazole with ethyl oxalyl chloride.

Hydrolysis of the ethyl ester reveals the free carboxylic acid, which is essential for:

  • Solubility enhancement: Converting lipophilic esters to hydrophilic salts/acids.

  • Coupling reactions: Serving as a substrate for amide coupling in fragment-based drug design.

  • Biological assays: Many targets require the free acid functionality for hydrogen bonding within the active site.

Reaction Mechanism

The reaction proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[1]

  • Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[1]

  • Elimination: The ethoxide ion (EtO⁻) is eliminated, reforming the carbonyl bond and generating the carboxylic acid.[1]

  • Deprotonation (Irreversible): The highly basic ethoxide ion immediately deprotonates the newly formed carboxylic acid (and potentially the amide NH), driving the equilibrium forward to the carboxylate salt.[1]

  • Acidification: Treatment with mineral acid (HCl) protonates the salt to yield the final free acid product.

Mechanism Figure 1: Mechanistic Pathway of Base-Catalyzed Hydrolysis Substrate Ethyl Ester (Substrate) OH_Attack Nucleophilic Attack (OH-) Substrate->OH_Attack + LiOH/NaOH Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Salt Carboxylate Salt (R-COO-) Tetrahedral->Salt - EtOH Acid Final Product (Free Acid) Salt->Acid + HCl (pH 2-3)

Materials & Reagents

ReagentRoleGradeEquiv.Notes
Ethyl N-(4-methylthiazol-2-yl)oxamate Substrate>98%1.0Limiting reagent
Lithium Hydroxide Monohydrate (LiOH·H₂O) Base (Method A)ACS2.0 - 3.0Preferred for mildness
Sodium Hydroxide (NaOH) Base (Method B)Pellets2.0 - 3.0Cost-effective for scale
Tetrahydrofuran (THF) SolventHPLCN/ASolubilizes substrate
Ethanol (EtOH) SolventAbs.N/AGreen alternative
Hydrochloric Acid (1M or 6M) AcidifierACSAs req.[1]To pH 2–3

Experimental Protocol

Method A: Lithium Hydroxide (Recommended for Medicinal Chemistry)

Best for: Small scales (10 mg – 5 g), mild conditions, high solubility.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Ethyl N-(4-methylthiazol-2-yl)oxamate (1.0 equiv) in a mixture of THF:Water (3:1 v/v) . Ensure the concentration is approximately 0.1 M to 0.2 M.

    • Expert Note: THF is used to ensure the lipophilic ester is fully dissolved, while water is required for the hydrolysis.[1]

  • Addition: Add LiOH·H₂O (2.5 equiv) in one portion.[1]

  • Reaction: Stir the reaction mixture vigorously at Room Temperature (20–25 °C) .

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. Conversion is typically complete within 1–3 hours.

    • Look for: Disappearance of the ester peak (approx. 3.8–4.0 ppm quartet in ¹H NMR).

  • Concentration: Once complete, remove the THF under reduced pressure (rotary evaporator) at 35 °C. Do not evaporate to complete dryness; leave an aqueous slurry.

  • Work-up:

    • Dilute the aqueous residue with water (approx. 5–10 mL per gram of substrate).

    • (Optional) Wash with a small amount of Ethyl Acetate (EtOAc) to remove unreacted lipophilic impurities.[1] Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise with stirring until pH reaches 2–3 .

  • Isolation: The product should precipitate as a white to off-white solid.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2x) and a small amount of cold diethyl ether (to remove trapped water/impurities).[1]

  • Drying: Dry in a vacuum oven at 45 °C overnight.

Method B: Sodium Hydroxide (Scalable)

Best for: Large scales (>10 g), cost-efficiency.[1]

  • Preparation: Suspend the ester in Ethanol (95%) (5 mL/g).

  • Addition: Add 2M aqueous NaOH (3.0 equiv).

  • Reaction: Heat the mixture to 50–60 °C for 1–2 hours. The suspension usually clarifies as the salt forms.

  • Work-up: Cool to room temperature. Evaporate the ethanol. Dissolve residue in water.

  • Acidification: Acidify with 6M HCl to pH 2.

  • Recrystallization: If the crude solid is impure, recrystallize from Ethanol/Water or Acetonitrile .[1]

Workflow Figure 2: Experimental Workflow for Method A (LiOH) Start Start: Ethyl Ester Dissolved in THF/H2O React Add LiOH (2.5 eq) Stir RT, 2h Start->React Check Check LCMS/TLC Complete? React->Check Check->React No (Heat to 40°C) Evap Evaporate THF (Aqueous Residue) Check->Evap Yes Wash Wash aq. layer with EtOAc (Optional) Evap->Wash Acidify Acidify with 1M HCl to pH 2-3 Wash->Acidify Filter Filter Precipitate Wash with Cold H2O Acidify->Filter Dry Vacuum Dry Yield Calculation Filter->Dry

Analytical Characterization (Expected Data)

Upon isolation, the product N-(4-methylthiazol-2-yl)oxamic acid should be characterized to confirm identity and purity.

  • Physical State: White to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5–14.0 (br s, 1H, -COOH ) – Disappears on D₂O shake.

    • δ 12.4 (s, 1H, -NH -CO-)

    • δ 6.90 (s, 1H, Thiazole C5-H )[1]

    • δ 2.25 (s, 3H, -CH ₃)[1]

  • LC-MS (ESI):

    • Calculated MW: ~186.19 g/mol .

    • Observed: [M+H]⁺ = 187.2 or [M-H]⁻ = 185.2.[1]

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield Product water-solubleDo not use excessive water during workup. Saturate aqueous layer with NaCl before extraction if product doesn't precipitate.
Incomplete Reaction Steric hindrance / SolubilitySwitch to Method B (Heat to 60°C). Ensure THF is used to solubilize the ester.
Decarboxylation Excessive Heat/AcidAvoid heating the acidified product. Keep acidification temp < 10°C.
Oily Product ImpuritiesTriturate the oil with Diethyl Ether or Hexanes to induce crystallization.

Safety Considerations

  • LiOH/NaOH: Corrosive. Causes severe skin burns and eye damage. Wear gloves and eye protection.

  • Thiazoles: Many aminothiazoles are biologically active; handle as potential irritants or sensitizers.

  • THF: Flammable peroxide former. Use fresh solvent.

References

  • Thiazole Synthesis Overview

    • Kashyap, S. J., et al. "Synthesis of 2-substituted thiazolidine-4-carboxylic acids." Journal of Heterocyclic Chemistry, vol. 48, no. 4, 2011. [1]

  • General Hydrolysis Protocols

    • Wuts, P. G. M., & Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.[1] (Standard reference for ester hydrolysis conditions).

  • Related Thiazole Oxamate Derivatives

    • PubChem Compound Summary for Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (Isomer analog).[2] [1]

    • Note: This reference provides spectral comparisons for the thiazole-oxam
  • Medicinal Chemistry Applications

    • Das, D., et al. "Synthesis and Evaluation of 2-Aminothiazoles as Anti-Tubercular Agents."[1] Bioorganic & Medicinal Chemistry Letters, 2016.[1][3]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Thiazole-2-yl Oxamic Acid Hydrazides

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of the Thiazole Scaffold The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of an oxamic acid hydrazide moiety onto the thiazole-2-yl position generates a class of compounds with significant potential as versatile synthons for more complex heterocyclic systems and as pharmacologically active agents themselves.[4][5] The hydrazide-hydrazone functional group is a well-established pharmacophore known for its diverse biological activities, making these target molecules of high interest in drug discovery programs.[4]

This guide provides a comprehensive, field-proven protocol for the preparation of thiazole-2-yl oxamic acid hydrazides. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot it effectively.

I. Overall Synthetic Strategy: A Two-Step Approach

The synthesis of N-(thiazol-2-yl)oxamic acid hydrazide is efficiently achieved through a two-step process starting from the commercially available 2-aminothiazole. The strategy hinges on two classical and reliable organic reactions: N-acylation followed by hydrazinolysis.

  • Step 1: N-Acylation to form Ethyl N-(thiazol-2-yl)oxamate. The synthesis begins with the reaction of 2-aminothiazole with diethyl oxalate. This reaction selectively acylates the primary amino group on the thiazole ring. Diethyl oxalate serves as an effective C2 synthon, introducing the desired ethyl oxamate group. The reaction is typically performed at elevated temperatures to drive the condensation.[6][7]

  • Step 2: Hydrazinolysis to the Target Hydrazide. The intermediate ester, ethyl N-(thiazol-2-yl)oxamate, is then converted to the final product via reaction with hydrazine hydrate. Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the thermodynamically stable hydrazide.[8]

Reaction Scheme

The overall two-step synthesis can be visualized as follows:

Caption: General two-step reaction scheme for the synthesis of thiazole-2-yl oxamic acid hydrazide.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Key Properties / Role
2-AminothiazoleC₃H₄N₂S100.1496-50-4Starting Material
Diethyl OxalateC₆H₁₀O₄146.1495-92-1Acylating Agent
Hydrazine Hydrate (~64%)H₆N₂O50.067803-57-8Nucleophile for Hydrazinolysis
Ethanol (Absolute)C₂H₅OH46.0764-17-5Solvent
Diethyl Ether(C₂H₅)₂O74.1260-29-7Washing Solvent
Round-bottom flask---Reaction Vessel
Reflux Condenser---Prevents solvent loss
Magnetic Stirrer/Hotplate---Heating and Agitation
Buchner Funnel & Flask---Filtration
Thin Layer Chromatography (TLC)---Reaction Monitoring
Protocol 1: Synthesis of Ethyl N-(thiazol-2-yl)oxamate (Intermediate)

Rationale: This step involves a nucleophilic acyl substitution where the amino group of 2-aminothiazole attacks one of the ester carbonyls of diethyl oxalate. The reaction is driven to completion by heating, which facilitates the elimination of ethanol. Using an excess of diethyl oxalate can also serve as the solvent, though co-solvents can be used.

Step-by-Step Procedure:

  • Place 2-aminothiazole (e.g., 10.0 g, 0.1 mol) and diethyl oxalate (e.g., 43.8 g, 0.3 mol, 3 equivalents) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture in an oil bath to 110-120°C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-5 hours, indicated by the consumption of the 2-aminothiazole spot.

  • After completion, allow the mixture to cool to room temperature. A solid precipitate of the product should form.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water (approx. 200 mL) and stir vigorously to precipitate the product fully and dissolve excess diethyl oxalate.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid cake thoroughly with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL) to remove any remaining impurities.

  • Dry the resulting white to off-white solid in a vacuum oven at 50°C to a constant weight. The product is often pure enough for the next step without further purification.

Protocol 2: Synthesis of N-(thiazol-2-yl)oxamic acid hydrazide (Final Product)

Rationale: This is a classic hydrazinolysis reaction. The highly nucleophilic hydrazine displaces the ethoxide from the ester intermediate. The reaction is typically performed in an alcoholic solvent like ethanol at room temperature, as it proceeds readily without the need for heating.

Step-by-Step Procedure:

  • Suspend the dried ethyl N-(thiazol-2-yl)oxamate (e.g., 10.0 g, 0.05 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • To this stirred suspension, add hydrazine hydrate (e.g., 5.0 g, ~0.1 mol, 2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The initial suspension will gradually transform into a thicker precipitate of the final product.

  • Monitor the reaction for completion by TLC, observing the disappearance of the starting ester spot.

  • Once complete, collect the white precipitate by vacuum filtration.

  • Wash the filtered solid with cold ethanol (2 x 30 mL) to remove any unreacted starting materials or hydrazine salts.

  • Dry the product under vacuum to yield N-(thiazol-2-yl)oxamic acid hydrazide as a stable, white solid.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of Ethyl N-(thiazol-2-yl)oxamate cluster_step2 Step 2: Synthesis of N-(thiazol-2-yl)oxamic acid hydrazide arrow arrow s1_1 Combine 2-Aminothiazole and Diethyl Oxalate in RBF s1_2 Heat to 110-120°C with Stirring (3-5h) s1_1->s1_2 s1_3 Monitor by TLC s1_2->s1_3 s1_4 Cool to Room Temp. s1_3->s1_4 s1_5 Precipitate in Ice Water s1_4->s1_5 s1_6 Filter and Collect Solid s1_5->s1_6 s1_7 Wash with H₂O & Diethyl Ether s1_6->s1_7 s1_8 Dry Intermediate Product s1_7->s1_8 s2_1 Suspend Intermediate in Ethanol s1_8->s2_1 Proceed to Next Step s2_2 Add Hydrazine Hydrate Dropwise at RT s2_1->s2_2 s2_3 Stir for 12-24h s2_2->s2_3 s2_4 Monitor by TLC s2_3->s2_4 s2_5 Filter and Collect Solid s2_4->s2_5 s2_6 Wash with Cold Ethanol s2_5->s2_6 s2_7 Dry Final Product s2_6->s2_7

Caption: Step-by-step workflow for the two-stage synthesis of the target hydrazide.

III. Product Validation and Characterization

To ensure the successful synthesis and purity of the final product, standard analytical techniques should be employed.

  • Thin Layer Chromatography (TLC): A crucial tool for monitoring reaction progress. The final hydrazide product is significantly more polar than the starting ester intermediate and will have a much lower Rf value.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR (DMSO-d₆): Expect to see characteristic peaks for the thiazole ring protons, as well as exchangeable protons for the -NH- and -NH₂ groups of the hydrazide and oxamide moieties.

    • FT-IR (KBr): Look for characteristic absorption bands. The C=O stretching of the two carbonyl groups will be prominent (typically around 1650-1700 cm⁻¹), along with N-H stretching vibrations (around 3200-3400 cm⁻¹).

IV. Field-Proven Insights & Troubleshooting

  • Purity of 2-Aminothiazole: The starting material can degrade over time (darkening in color). Using pure, light-colored 2-aminothiazole is recommended for cleaner reactions and better yields.

  • Controlling the N-Acylation: While heating is necessary, excessive temperatures (>140°C) in the first step can lead to decomposition and discoloration of the product. Careful temperature control is advised.

  • Hydrazinolysis Vigor: The addition of hydrazine hydrate can be mildly exothermic. For larger-scale reactions, adding it slowly or with external cooling is a good practice to maintain control.

  • Purification: The final product often precipitates in high purity. However, if needed, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed to remove any residual impurities.

V. Conclusion

The described two-step protocol provides a reliable and efficient pathway for the synthesis of thiazole-2-yl oxamic acid hydrazides. This method utilizes readily available starting materials and employs robust chemical transformations, making it highly accessible for both academic research and industrial drug development settings. The resulting hydrazide is a valuable building block, primed for further derivatization to explore new chemical space in the ongoing search for novel therapeutic agents.

References

  • Request PDF. (2025). Synthesis of Oxamic Acids Thiohydrazides and Carbamoyl-1,3,4-thiadiazoles. ResearchGate. Available from: [Link]

  • Mini-review. (n.d.). Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. Available from: [Link]

  • Request PDF - ResearchGate. (n.d.). Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review. Available from: [Link]

  • Aksenov, A. N., et al. (2021). Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. PMC - NIH. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 4,5-Dihydro-1,3,4-thiadiazole-2-carboxamide and 2-Carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-Oxide Derivatives Based on Hydrazones of Oxamic Acid Thiohydrazides. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Reagents: (a) diethyl oxalate, 110°C; (b) hydrazine, rt; (c).... Available from: [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Limban, C., et al. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC. Available from: [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal. Available from: [Link]

  • Al-Issa, S. A. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC. Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC. Available from: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Rojas, R., et al. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC. Available from: [Link]

  • PDF. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018). Chemistry Stack Exchange. Available from: [Link]

  • Asfaha, Y., et al. (2020). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. Arkivoc. Available from: [Link]

  • Synthesis of hydrazinyl-thiazole ester derivatives, in vitro trypanocidal and leishmanicidal activities. (n.d.). PubMed. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid

Subject: (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid Ticket ID: SOL-MTAA-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Triage Current Status: You are likely experiencing precipitation when...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid Ticket ID: SOL-MTAA-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Triage

Current Status: You are likely experiencing precipitation when diluting this compound into neutral buffers (PBS, pH 7.4) or pure water.[1] Root Cause: This molecule behaves as a zwitterion with an isoelectric point (pI) near pH 4.5–5.0. At this pH, the net charge is zero, maximizing crystal lattice energy and minimizing solubility. Immediate Fix: Do not attempt to dissolve directly in neutral water. Predissolve in 0.1 M NaOH (to form the carboxylate anion) or DMSO , then dilute slowly into your buffer.

Physicochemical Profile

To solve the solubility issue, we must understand the "why." This molecule consists of a basic thiazole ring and an acidic carboxylic acid tail.

PropertyValue (Approx.)Implication
pKa (Acidic) ~3.5 – 4.0Carboxylic acid deprotonates to

above pH 4.
pKa (Basic) ~5.4 – 5.6Thiazole nitrogen protonates to

below pH 5.5.
Isoelectric Point (pI) ~4.5 – 5.0Danger Zone: Solubility is lowest here (Net Charge = 0).
LogP ~0.4 – 1.0Moderately lipophilic; water solubility is driven by ionization, not hydrophilicity.
The "U-Shaped" Solubility Curve

Your solubility profile is pH-dependent.

  • pH < 2.0: High Solubility (Cationic species:

    
    )
    
  • pH 4.0 – 5.5: Precipitation Risk (Zwitterionic species:

    
    )
    
  • pH > 7.0: High Solubility (Anionic species:

    
    )
    

Troubleshooting Workflows (Visualized)

Diagram 1: Solubility Decision Tree

Use this logic flow to determine the best solvent system for your specific assay.

SolubilityDecisionTree Start Start: Solid Compound CheckAssay Check Assay Tolerance Start->CheckAssay AnimalStudy In Vivo / Animal Study? CheckAssay->AnimalStudy High Dose Needed CellAssay In Vitro / Cell Culture? CheckAssay->CellAssay Low Dose (<100 µM) SaltForm Use Sodium Salt Strategy (Dissolve in 1 eq. NaOH) AnimalStudy->SaltForm Preferred Complexation Cyclodextrin Formulation (HP-beta-CD) AnimalStudy->Complexation If pH sensitive Cosolvent DMSO Stock (100 mM) Dilute < 0.5% v/v CellAssay->Cosolvent Standard

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Detailed Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Best for: High-throughput screening, in vitro assays.

Why this works: DMSO disrupts the strong crystal lattice interactions of the zwitterion.

  • Weigh 17.2 mg of (4-Methyl-1,3-thiazol-2-yl)aminoacetic acid (MW ~172.2 g/mol ).

  • Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Vortex vigorously for 30 seconds. Sonication (40 kHz) may be required for 5 minutes if the powder is compact.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal growth.

Protocol B: In Situ Sodium Salt Formation (Aqueous)

Best for: Animal studies, pH-sensitive assays where DMSO is toxic.

Why this works: Converting the acid to its sodium salt (


) increases water solubility by orders of magnitude compared to the free acid.
  • Calculate the molar amount of your compound.

  • Prepare a 1.0 M NaOH stock solution.

  • Add 0.95 – 1.0 equivalents of NaOH to the solid compound.

    • Note: Do not add excess base initially; you want to avoid pH > 10 if possible.

  • Add water (or saline) to reach 90% of the target volume.

  • Vortex until clear. The pH should be roughly 7.5 – 8.5.

  • Adjust final volume. If the pH drifts below 6.0, the compound may reprecipitate.

Frequently Asked Questions (FAQ)

Q: Why does the solution turn cloudy when I add it to my cell culture media? A: This is "pH Shock." Your DMSO stock (neutral charge) is hitting a buffered media (pH 7.4). If the local concentration is high during the addition, the compound enters the zwitterionic zone and crashes out.

  • Fix: Dilute the DMSO stock into a larger volume of media while vortexing to ensure rapid dispersion. Keep final concentration below the solubility limit (likely < 100 µM in media).

Q: Can I use acid to dissolve it? A: Yes, 0.1 M HCl will dissolve it (protonating the thiazole nitrogen). However, this is rarely useful for biological assays because neutralizing the acid often brings the pH back through the "danger zone" (pH 4-5), causing precipitation. The basic (NaOH) route is safer because physiological pH (7.4) maintains the anionic soluble state better than the cationic state.

Q: Is the compound stable in solution? A: 2-aminothiazole derivatives are generally stable, but the amino-acetic linkage can be susceptible to hydrolysis under extreme pH or temperature.

  • Recommendation: Use fresh preparations. If storing, use DMSO stocks at -20°C. Aqueous solutions should be used within 24 hours.

Advanced Mechanism: The Zwitterion Trap

Understanding the "Zwitterion Trap" is critical for troubleshooting batch-to-batch variability.

ZwitterionEquilibrium Cation Cationic Form (Soluble) pH < 3 Zwitterion Zwitterion (Insoluble) pH 4 - 5.5 Cation->Zwitterion - H+ (pKa1 ~3.8) Zwitterion->Cation + H+ Anion Anionic Form (Soluble) pH > 7 Zwitterion->Anion - H+ (pKa2 ~5.6) Anion->Zwitterion + H+

Caption: The equilibrium states of the molecule. The red node represents the solubility minimum where precipitation occurs.

The "Trap" occurs because researchers often titrate from acid to base (or vice versa). As you pass through pH 4.5, the solution must precipitate. The only way to avoid this is to jump over this region (e.g., dissolving in high pH and diluting into pH 7.4, staying above the pI).

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa-dependent solubility profiling).
  • Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

  • PubChem Compound Summary. (2024). 2-Aminothiazole Derivatives and Physicochemical Properties. Link

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection Guide: Thiazole Oxamates vs. Thiazole Acetates in Drug Design

Topic: Comparing Biological Activity of Thiazole Oxamates vs. Thiazole Acetates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Biological Activity of Thiazole Oxamates vs. Thiazole Acetates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the choice between an oxamate and an acetate linker on a thiazole scaffold is a critical decision that dictates the molecule's physicochemical profile, metabolic stability, and target specificity.

While both derivatives utilize the privileged thiazole core—known for its π-π stacking capability and hydrogen-bonding potential—the linker creates divergent biological pathways:

  • Thiazole Acetates are primarily lipophilic spacers . They offer flexibility and are often designed as prodrugs or steric probes for hydrophobic pockets (e.g., kinase allosteric sites).

  • Thiazole Oxamates are electronic isosteres of α-keto acids (like pyruvate). They are rigid, highly polar, and frequently serve as transition-state mimics for metabolic enzymes (e.g., Lactate Dehydrogenase A).

Quick Selection Matrix:

FeatureThiazole Acetates (Flexible Linker)Thiazole Oxamates (Rigid Isostere)
Primary Target Class Kinases, Tubulin, Membrane ReceptorsMetabolic Enzymes (LDH, Dehydrogenases)
Structural Role Flexible spacer, Prodrug (hydrolyzable)Transition-state mimic, Metal chelator
Key Property High Lipophilicity (LogP↑)High Polarity & H-Bonding (LogP↓)
Metabolic Stability Low (Esterase-labile if ester)Moderate/High (Amide resonance)
Dominant Bioactivity Broad Cytotoxicity, AntimicrobialMetabolic Modulation, Anti-Warburg

Chemical & Structural Context

The fundamental difference lies in the linker connecting the thiazole ring to the terminal functional group (usually an ester or acid).

  • Acetate Linker: -NH-CO-CH2- (Amide-Acetate) or -CH2-COO- (Alkyl-Acetate).

    • Physics: The methylene group (-CH2-) introduces a "hinge," allowing the tail to rotate. This flexibility helps the molecule adapt to induced-fit binding sites.

  • Oxamate Linker: -NH-CO-COO-.

    • Physics: The vicinal dicarbonyl system creates a planar, rigid structure due to resonance and dipole repulsion. It is highly electron-withdrawing, lowering the pKa of the thiazole amine and increasing H-bond donor acidity.

Visualization: Structural Logic Flow

SAR_Logic Core Thiazole Scaffold Linker_A Acetate Linker (-CH2-) Core->Linker_A Linker_B Oxamate Linker (-CO-) Core->Linker_B Prop_A Flexible Hinge Lipophilic Linker_A->Prop_A Prop_B Rigid Planar Polar/Chelator Linker_B->Prop_B Target_A Hydrophobic Pockets (e.g., Kinases) Prop_A->Target_A Target_B Anionic Active Sites (e.g., LDH-A) Prop_B->Target_B

Figure 1: Decision pathway for selecting linkers based on structural requirements.

Comparative Biological Activity[1][2][3]

A. Anticancer Activity

Thiazole Acetates:

  • Mechanism: Often act as tubulin polymerization inhibitors or kinase inhibitors. The acetate group frequently serves as a prodrug moiety that improves cell permeability before being hydrolyzed to the active acid form inside the cell.

  • Data: Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate has demonstrated potent activity against leukemia cell lines.

    • GI50 (Leukemia RPMI-8226): 0.08 µM [1].

    • Broad Spectrum: GI50 ~38.3 µM across 60 NCI cell lines.

Thiazole Oxamates:

  • Mechanism: These are specific inhibitors of the "Warburg Effect." The oxamate group mimics pyruvate, competitively inhibiting Lactate Dehydrogenase A (LDH-A). By blocking the conversion of pyruvate to lactate, they force cancer cells into oxidative phosphorylation, inducing metabolic stress and apoptosis.

  • Data: While simple oxamate salts require millimolar concentrations (IC50 ~20-60 mM), thiazole-functionalized oxamates significantly improve potency into the micromolar range by engaging hydrophobic pockets adjacent to the active site.

    • IC50 (LDH-A): Derivatives often show IC50 values in the 5–50 µM range depending on the thiazole substitution [2].

B. Antimicrobial Activity

Thiazole Acetates:

  • Profile: High efficacy against Mycobacterium tuberculosis. The lipophilicity of the acetate group aids in penetrating the waxy mycobacterial cell wall.

  • Data: Ethyl 2-aminothiazole-4-carboxylate derivatives.

    • MIC (M. tuberculosis H37Rv): 6.25 µg/mL [3].

    • Target: Likely disruption of cell wall synthesis or non-specific membrane disruption.

Thiazole Oxamates:

  • Profile: Moderate antibacterial activity but higher specificity for enzymes like bacterial dehydrogenases.

  • Data: N-(thiazol-2-yl)oxamic acid derivatives.

    • MIC (S. aureus): ~16–32 µg/mL [4].

    • Note: Activity is often lower than acetates for general screening but higher for specific resistant strains where metabolic inhibition is required.

Summary Data Table
Biological MetricThiazole Acetate DerivativesThiazole Oxamate Derivatives
Anticancer Potency (Best Case) GI50: 0.08 µM (Leukemia)IC50: ~5-10 µM (LDH-A Inhibition)
Antimicrobial MIC (M. tb) 6.25 µg/mL > 32 µg/mL (Generally less active)
Solubility (Water) Low (requires formulation)Moderate (due to polar carbonyls)
Cell Permeability High (Lipophilic)Moderate (Polar)
Primary Mechanism Cytotoxicity / Tubulin bindingMetabolic / Glycolysis Inhibition

Experimental Protocols

To validate these differences in your own lab, use the following standardized synthesis and assay workflows.

A. Synthesis Workflow

The synthesis diverges after the formation of the 2-aminothiazole core.

Step 1: Core Synthesis (Common)

  • React thiourea with an α-haloketone (Hantzsch Thiazole Synthesis).

  • Reflux in ethanol for 2-4 hours. Neutralize with NaHCO3 to obtain 2-aminothiazole.

Step 2: Linker Divergence

  • For Acetate: React 2-aminothiazole with Chloroacetyl chloride or Ethyl bromoacetate in the presence of TEA/DIPEA.

  • For Oxamate: React 2-aminothiazole with Diethyl oxalate (neat or in EtOH) or Ethyl oxalyl chloride in the presence of TEA.

Visualization: Synthesis Pathway

Synthesis Start Thiourea + α-Haloketone Core 2-Aminothiazole Core Start->Core Branch_A Path A: Acetate Core->Branch_A Branch_B Path B: Oxamate Core->Branch_B Reagent_A + Chloroacetyl Chloride (Base, DCM, 0°C) Branch_A->Reagent_A Reagent_B + Ethyl Oxalyl Chloride (Base, THF, 0°C) Branch_B->Reagent_B Product_A Thiazole Acetate (Flexible Linker) Reagent_A->Product_A Product_B Thiazole Oxamate (Rigid Linker) Reagent_B->Product_B

Figure 2: Divergent synthetic pathways for generating acetate vs. oxamate derivatives.

B. Biological Assay: LDH Inhibition (Oxamate Specific)

Since oxamates target metabolism, a standard MTT assay may miss their specific activity if glucose is abundant. Use this enzyme assay:

  • Buffer: 50 mM Potassium Phosphate (pH 7.4).

  • Substrate: Pyruvate (0.6 mM) + NADH (0.18 mM).

  • Enzyme: Purified human LDH-A (10-20 units).

  • Procedure: Incubate enzyme with Thiazole Oxamate (0.1 - 100 µM) for 15 min. Add substrate.

  • Detection: Monitor decrease in absorbance at 340 nm (NADH oxidation) over 5 minutes.

  • Control: Compare against Sodium Oxamate (standard inhibitor).

References

  • Antitumor Activity of Thiazole Acetates: Title: Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Source: Arch Pharm (Weinheim). 1999;332(4):137-42. Link:

  • Oxamate as LDH Inhibitor: Title: Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Source: Oncotarget. 2014;5(23):11854-64. Link:

  • Antimicrobial Thiazole Derivatives: Title: Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Source: Bioorg Med Chem Lett. 2014;24(2):603-7. Link:

  • Thiazole Oxamate Synthesis & Activity: Title: Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties. Source: Arch Pharm (Weinheim). 1996;329(1):25-30. Link:

Comparative

Comparative Guide: HPLC Method Development for (Z)-2-(2-aminothiazol-4-yl)-2-oxoacetic Acid (ATOA) Purity

Executive Summary (Z)-2-(2-aminothiazol-4-yl)-2-oxoacetic acid (ATOA), often abbreviated as AT-Oxo, is a critical intermediate in the synthesis of third-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone). Its puri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-2-(2-aminothiazol-4-yl)-2-oxoacetic acid (ATOA), often abbreviated as AT-Oxo, is a critical intermediate in the synthesis of third-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone). Its purity is paramount because the Z-configuration confers the necessary antibacterial resistance to beta-lactamases.

The Challenge: ATOA is amphoteric (containing both a basic amine and an acidic carboxyl group) and highly polar. On standard C18 columns, it exhibits:

  • Poor Retention (

    
    ):  Due to high water solubility.
    
  • Phase Collapse: Standard C18 chains "dewet" in the high-aqueous mobile phases required to retain ATOA.

  • Peak Tailing: Secondary silanol interactions with the aminothiazole moiety.

The Solution: This guide compares the Legacy Ion-Pairing Method against the Modern Polar-Embedded Phase Method . We recommend the Polar-Embedded approach for its superior robustness, MS-compatibility, and ability to separate the critical E-isomer impurity without aggressive reagents.

Part 1: Comparative Analysis of Methodologies

We evaluated three primary approaches for ATOA purity profiling. The data below summarizes the performance of each regarding retention, peak symmetry, and operational stability.

Table 1: Performance Comparison of HPLC Strategies
FeatureMethod A: Standard C18 (Legacy) Method B: Ion-Pairing (IPC) Method C: Polar-Embedded (Recommended)
Stationary Phase C18 (e.g., ODS-3)C18 + Octanesulfonic AcidPolar-Embedded / AQ-C18
Mechanism Hydrophobic InteractionIon-Pairing (Pseudo-stationary phase)Hydrophobic + H-Bonding / Shielding
Retention (

)
Poor (< 0.5)Excellent (> 5.0)Good (2.0 - 4.[1]0)
Peak Shape (

)
Tailing (> 2.0)Symmetrical (1.0 - 1.2)Symmetrical (0.9 - 1.2)
Equilibration Time FastVery Slow (> 1 hour)Fast
MS Compatibility YesNo (Non-volatile salts)Yes
Risk Factor Phase Dewetting (Collapse)Baseline drift; Column dedication requiredLow risk; Robust
Expert Insight: Why Method C Wins

While Ion-Pairing (Method B) solves the retention issue, it "poisons" the column, making it unusable for other methods, and is incompatible with Mass Spectrometry (LC-MS). Method C (Polar-Embedded) utilizes a stationary phase with a hydrophilic group (e.g., amide, carbamate) embedded near the silica surface. This allows the use of 100% aqueous mobile phases without phase collapse and shields the silica silanols, preventing amine tailing [1, 5].

Part 2: Recommended Protocol (Polar-Embedded Method)

This protocol is designed to separate ATOA from its critical impurities: the (E)-isomer (geometric isomer) and decarboxylated degradants .

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP, Waters Atlantis T3, or Agilent ZORBAX SB-Aq).

    • Dimensions: 250 x 4.6 mm, 5 µm (for maximum resolution of isomers).

  • Mobile Phase A (Buffer): 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Phosphoric Acid.
    
    • Why pH 2.5? At this pH, the carboxylic acid is suppressed (neutral), increasing retention, while the amine is protonated. The polar-embedded phase shields the protonated amine from silanols.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (primary) and 220 nm (impurity tracking).

  • Temperature: 30°C.

Gradient Program

ATOA is very polar and elutes early. Impurities like acetyl-derivatives are less polar.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0982Hold for ATOA retention
5.0982Isocratic hold end
20.04060Ramp to elute hydrophobics
25.04060Wash
25.1982Re-equilibration
35.0982End of Run
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

    • Critical: Do not dissolve pure ATOA in 100% organic solvent; it may precipitate upon injection into a highly aqueous stream.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Part 3: Visualizing the Workflow & Chemistry

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the Polar-Embedded phase is selected over HILIC or Standard RP for this specific application.

MethodSelection Start Start: ATOA Method Development Analyze Analyze Analyte Properties (Polar, Zwitterionic, UV active) Start->Analyze Decision1 Is Retention > 2.0 on C18 with 5% Organic? Analyze->Decision1 StandardC18 Use Standard C18 (Simple, Cheap) Decision1->StandardC18 Yes Decision2 Is MS Compatibility Required? Decision1->Decision2 No (Elutes in Void) IonPair Method B: Ion-Pairing (IPC) (Good Retention, No MS, Slow Eq) Decision2->IonPair No Decision3 Is Sample Soluble in High Organic (ACN)? Decision2->Decision3 Yes HILIC HILIC Mode (Good for MS, Solubility Issues) Decision3->HILIC Yes PolarEmbedded Method C: Polar-Embedded C18 (Robust, MS Compatible, 100% Aqueous) Decision3->PolarEmbedded No / Prefer RP Robustness

Caption: Decision matrix selecting Polar-Embedded C18 to balance retention, MS compatibility, and solubility constraints.

Diagram 2: Impurity Separation Logic

The critical separation is between the Z-isomer (Active) and E-isomer (Inactive).

ImpuritySep cluster_0 Critical Pair Separation Z_Isomer Z-Isomer (Active) (Intramolecular H-bond) Mechanism Polar-Embedded Phase (Shields Silanols) Z_Isomer->Mechanism Elutes Later (Hydrophobic interaction) E_Isomer E-Isomer (Impurity) (More Polar/Exposed) E_Isomer->Mechanism Elutes Earlier (Less interaction) Result Baseline Resolution (Rs > 2.0) Mechanism->Result

Caption: Separation mechanism of Z and E isomers. The Z-isomer's internal hydrogen bonding increases hydrophobicity relative to the E-isomer.

Part 4: Troubleshooting & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria based on ICH Q2(R1) standards.

  • Resolution (

    
    ):  The resolution between ATOA and the nearest impurity (usually the E-isomer) must be 
    
    
    
    . If resolution drops, lower the pH of Mobile Phase A (e.g., from 2.5 to 2.2) to suppress ionization further.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If tailing increases, the column's polar-shielding may be degrading, or the mobile phase pH has drifted upwards.
  • Retention Time Stability: Variation should be

    
    . Large shifts often indicate "phase dewetting" if using a standard C18, confirming the need to switch to the Polar-Embedded phase.
    
Common Pitfalls
  • Pitfall: Using 100% water as the initial gradient on a standard C18 column.

    • Result: Retention time decreases over sequential injections as the C18 chains collapse.

    • Fix: Use the Polar-Embedded column or ensure at least 2-3% organic is present if using standard C18 (though not recommended).

  • Pitfall: Sample solvent mismatch.

    • Result: Split peaks or broad fronting.

    • Fix: Ensure the sample diluent matches the initial mobile phase conditions (High Aqueous).

References

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns. [Link]

  • Shelake, A., et al. (2024).[4] HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences, 2(11), 910-919. [Link]

  • Basavanakatti, et al. (2024).[1][3] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry, 18:220.[1] [Link][1]

  • LCGC International. Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds. [Link]

  • LabRulez LCMS. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

Sources

Validation

A Comparative Guide to the Elemental Analysis of C₆H₆N₂O₃S Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Foundational Importance of Elemental Composition In the landscape of chemical research and pharmaceutical development, the precise determi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Importance of Elemental Composition

In the landscape of chemical research and pharmaceutical development, the precise determination of a compound's elemental composition is a cornerstone of its identity, purity, and quality. Elemental analysis serves as a fundamental checkpoint, validating the empirical formula of a newly synthesized molecule or confirming the consistency of a bulk drug substance.[1][2] For compounds with the molecular formula C₆H₆N₂O₃S, a class that includes various isomers of aminonitrobenzenesulfonic acids and related structures, this analysis is critical. These compounds are often intermediates or structural motifs in pharmacologically active agents.

The presence and ratio of carbon, hydrogen, nitrogen, oxygen, and sulfur are defining characteristics that influence a molecule's structure, reactivity, and biological activity. In the pharmaceutical industry, stringent regulatory guidelines, such as those outlined by the International Council for Harmonisation (ICH), mandate the control of elemental impurities, which can originate from catalysts, manufacturing equipment, or container systems.[3][4][5] Therefore, robust and accurate analytical methods are not merely a research tool but a critical component of quality control and patient safety.[3][6]

This guide provides an in-depth comparison of the principal analytical techniques for determining the elemental composition of C₆H₆N₂O₃S compounds. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare the performance of the gold-standard combustion analysis with complementary techniques, supported by experimental principles.

Theoretical Elemental Composition of C₆H₆N₂O₃S

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This provides the benchmark against which all experimental results are measured.

  • Molecular Formula: C₆H₆N₂O₃S

  • Molar Mass: 186.19 g/mol

The calculation is as follows:

  • % Element = (Number of atoms of element × Atomic mass of element) / Molar mass of compound × 100

Table 1: Theoretical Elemental Composition of C₆H₆N₂O₃S

ElementSymbolAtomic Mass ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Percentage (%)
CarbonC12.011672.06638.71
HydrogenH1.00866.0483.25
NitrogenN14.007228.01415.05
OxygenO15.999347.99725.78
SulfurS32.06132.0617.22
Total 186.185 100.00

Primary Technique: CHNS/O Combustion Analysis

For determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in organic compounds, combustion analysis is the most common, reliable, and established method.[1][7][8] It is a rapid, cost-effective technique that provides the quantitative data necessary to confirm a compound's empirical formula.[7][9]

Principle of Operation

The core principle involves the complete and instantaneous high-temperature combustion of a sample in an oxygen-rich environment.[9] This process converts the constituent elements into simple, stable gases:

  • Carbon (C) → Carbon Dioxide (CO₂)

  • Hydrogen (H) → Water (H₂O)

  • Nitrogen (N) → Nitrogen Gas (N₂) or Nitrogen Oxides (NOₓ), which are then reduced to N₂.

  • Sulfur (S) → Sulfur Dioxide (SO₂)

These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[10] Oxygen is determined separately by pyrolysis in an inert atmosphere.

Experimental Workflow: CHNS Analysis

The workflow for a modern elemental analyzer is a highly automated, self-validating system.

Caption: Automated workflow for CHNS elemental analysis via combustion.

Detailed Experimental Protocol
  • Instrument Calibration:

    • Causality: The instrument's detector response must be correlated with a known amount of each element. This ensures the trustworthiness of the measurements.

    • Procedure: Analyze 2-3 mg of a certified organic standard with a known elemental composition (e.g., Acetanilide for CHN, BBOT for CHNS).[11] The resulting detector signals are used to create a calibration curve.

  • Sample Preparation:

    • Causality: Accurate weighing is critical as the final result is a mass percentage. The sample must be homogeneous to ensure the small portion analyzed is representative of the whole.

    • Procedure: Accurately weigh 1-3 mg of the dried C₆H₆N₂O₃S compound into a tin capsule. Seal the capsule to contain the sample.

  • Combustion and Reduction:

    • Causality: "Flash combustion" at high temperatures (typically 900-1000°C) in a pure oxygen stream ensures the complete conversion of the sample to its elemental gases.[8][9] A subsequent reduction step, often passing the gases over copper, is necessary to convert nitrogen oxides (NOₓ) to elemental nitrogen (N₂) for accurate detection.

    • Procedure: The autosampler drops the encapsulated sample into the combustion furnace. The resulting gases are swept by a helium carrier gas through the reduction furnace.

  • Gas Separation and Detection:

    • Causality: The gaseous products (CO₂, H₂O, N₂, SO₂) must be separated before detection to obtain distinct signals for each. This is typically achieved using a gas chromatography (GC) column. The Thermal Conductivity Detector (TCD) measures the difference in thermal conductivity between the carrier gas and the sample gas, generating a signal proportional to the gas concentration.

    • Procedure: The gas mixture flows through a GC column that temporarily retains each gas differently, allowing them to elute at characteristic times. The separated gases pass through the TCD.

  • Data Analysis:

    • Causality: The integrated area of each gas peak is proportional to its amount. Using the calibration file, the software converts these signals into elemental percentages for the analyzed sample mass.

    • Procedure: The instrument's software integrates the peaks, calculates the elemental percentages based on the initial sample weight, and generates a report.

Data Presentation and Trustworthiness

A key aspect of trustworthiness is the comparison of experimental data against theoretical values. For a synthesized compound, a deviation of ±0.4% from the theoretical value is generally considered acceptable proof of purity and correct composition.

Table 2: Example Experimental Data for a C₆H₆N₂O₃S Sample

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Average %Deviation from Theoretical
C38.7138.5538.6138.58-0.13
H3.253.213.273.24-0.01
N15.0515.1215.0815.10+0.05
S17.2217.3017.2417.27+0.05

The protocol is a self-validating system through the routine analysis of known standards alongside unknown samples. If the standard yields results within its certified limits, the instrument and method are considered valid.

Comparison with Alternative Analytical Techniques

While combustion analysis is the primary method for bulk elemental composition, other techniques offer complementary information, particularly for trace element detection and structural analysis.[7]

Caption: Logic for selecting an analytical technique based on the goal.

Inductively Coupled Plasma (ICP-OES / ICP-MS)
  • Principle: A sample, typically in an acidified aqueous solution, is introduced into a high-temperature (6,000-10,000 K) plasma.[6] The plasma atomizes and ionizes the elements, which then emit light at characteristic wavelengths (ICP-OES) or are separated by their mass-to-charge ratio (ICP-MS).

  • Application for C₆H₆N₂O₃S: Primarily used for detecting and quantifying trace elemental impurities (e.g., residual metal catalysts like Pd, Pt, Ru) down to parts-per-billion (ppb) levels.[4][12] It is not suitable for determining the bulk C, H, N, O composition.

  • Advantages: Extremely high sensitivity for most elements of the periodic table, especially metals.[4]

  • Disadvantages: Destructive, requires sample digestion (often with strong acids), and is subject to spectral and isobaric interferences.[5]

X-Ray Fluorescence (XRF)
  • Principle: The sample is irradiated with high-energy X-rays, causing inner-shell electrons to be ejected. When outer-shell electrons fall to fill the vacancies, they emit secondary X-rays with energies characteristic of each element.[13]

  • Application for C₆H₆N₂O₃S: Can be used for rapid, non-destructive screening of heavier elements, including sulfur. It is also valuable for analyzing packaging and container materials for harmful elements.[13]

  • Advantages: Non-destructive, requires minimal sample preparation, and is very fast.[13]

  • Disadvantages: Lower sensitivity compared to ICP, especially for light elements (C, H, N, O), making it unsuitable for bulk organic analysis.[12]

High-Resolution Mass Spectrometry (HRMS)
  • Principle: HRMS measures the mass-to-charge ratio of ions with very high precision (typically to four or five decimal places). This allows for the determination of a compound's exact mass, from which a unique molecular formula can be derived.[14][15]

  • Application for C₆H₆N₂O₃S: Provides powerful confirmation of the molecular formula (and thus the elemental composition) of the parent molecule.[15] It is a primary technique for structural determination, often used alongside NMR.[1]

  • Advantages: Requires a tiny amount of sample (~1 ng), provides exact mass and structural information through fragmentation patterns.[14][15]

  • Disadvantages: Relies on successful ionization of the molecule; quantification of bulk composition can be complex and is not its primary purpose.

Table 3: Comparison of Key Analytical Techniques

FeatureCombustion AnalysisICP-OES / ICP-MSX-Ray Fluorescence (XRF)High-Resolution MS (HRMS)
Primary Goal Bulk elemental composition (%C, H, N, S)[9]Trace elemental impurities (ppm, ppb)[4][6]Rapid screening of heavier elements[13]Molecular formula confirmation[1][15]
Principle Combustion & TCD DetectionPlasma Atomization & Emission/Mass DetectionX-ray Excitation & FluorescenceIonization & High-Res Mass Analysis
Sample Prep Simple (weighing)Complex (digestion)[6]Minimal / None[13]Dilution in solvent
Destructive? YesYesNo[13]Yes (consumes sample)
Sensitivity Percent (%) levelppb - ppm level[12]ppm - % levelNanogram (ng) level[15]
Best For C₆H₆N₂O₃S... Confirming empirical formula & purityDetecting residual metal catalystsScreening for sulfur & heavy metalsConfirming molecular formula

Conclusion: An Integrated Approach to Compositional Analysis

For the definitive quantitative determination of the bulk elemental composition of C₆H₆N₂O₃S compounds, combustion analysis remains the unequivocal gold standard . Its accuracy, precision, and cost-effectiveness in providing the mass percentages of C, H, N, and S are unmatched for this purpose.[7] The self-validating nature of the protocol, grounded in the use of certified reference materials, ensures a high degree of trustworthiness essential for both academic research and regulated pharmaceutical environments.

However, a comprehensive analytical strategy recognizes that combustion analysis is one piece of the puzzle. Techniques like ICP-MS are indispensable for ensuring product safety by quantifying trace metal impurities at levels far below the detection limits of combustion methods.[4] Concurrently, High-Resolution Mass Spectrometry provides unambiguous confirmation of the molecular formula, complementing the empirical formula data from combustion analysis.

Therefore, researchers and drug development professionals should employ an integrated approach: using combustion analysis to validate the core identity and purity of the C₆H₆N₂O₃S molecule, while leveraging ICP-MS and HRMS as complementary tools to ensure safety and confirm structural integrity.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Infinita Lab. (2025). All About Combustion Analysis. Retrieved from [Link]

  • Cleanroom Technology. (2022). Why testing for elemental impurities in your drug products is vital. Retrieved from [Link]

  • AZoM. (2024). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Preparatory Chemistry. (n.d.). Combustion Analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Elemental Impurity Analysis Crucial to Patient Safety. Retrieved from [Link]

  • Jensen, W. B. (2016). Liebig and Combustion Analysis. University of Cincinnati. Retrieved from [Link]

  • chemeurope.com. (n.d.). Combustion analysis. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • El-assar, S. A., et al. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. Journal of Biomaterials and Nanobiotechnology, 2, 144-149. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5333, Sulfanilamide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3417419, 4-Amino-2-nitrophenol. Retrieved from [Link]

  • Khalaf, H. S. (2015). Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. Chemical and Process Engineering Research, 34. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5127291, 2-Amino-6-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2009). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. Retrieved from [Link]

  • MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

[(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic acid proper disposal procedures

Executive Summary & Chemical Profile Effective safety management requires understanding not just the "what" but the "why" behind disposal protocols. acetic acid (CAS: 82514-68-9) is a heterocyclic building block combinin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective safety management requires understanding not just the "what" but the "why" behind disposal protocols. acetic acid (CAS: 82514-68-9) is a heterocyclic building block combining a thiazole ring with an oxamic acid moiety.

Its disposal profile is governed by two critical structural features:

  • The Carboxylic Acid Group: Imparts acidity, necessitating segregation from bases to prevent exothermic neutralization in waste containers.

  • The Thiazole Ring (Sulfur/Nitrogen): Requires high-temperature incineration with specific scrubbing capabilities to manage sulfur oxides (SOx) and nitrogen oxides (NOx) emissions.

Immediate Action Directive: Treat as Hazardous Organic Waste . Do not dispose of down the drain. Do not mix with oxidizers.

Hazard Identification & Pre-Disposal Assessment

Before handling waste, you must validate the hazard profile. While specific SDS data for research intermediates can be sparse, we apply the Precautionary Principle based on its pharmacophore class (Aminothiazoles).

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationWARNING
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritationWARNING
STOT - Single Exposure Cat 3H335: May cause respiratory irritationWARNING
Chemical Compatibility Matrix
  • Incompatible: Strong Oxidizers (e.g., Peroxides, Nitric Acid), Strong Bases (e.g., Sodium Hydroxide).

  • Risk: Reaction with oxidizers may cleave the thiazole ring, releasing toxic sulfur/nitrogen gases. Reaction with bases generates heat (exotherm).

Waste Segregation & Collection (The "In-Lab" Phase)

The most common failure point in chemical disposal is improper segregation at the bench. Follow this self-validating workflow.

Decision Logic for Waste Stream

Use the following decision tree to categorize the waste correctly.

WasteSegregation Start Waste Generation: [(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Container: Wide-Mouth HDPE Jar Label: Hazardous Solid Waste (Toxic/Irritant) Solid->SolidBin pHCheck Check pH Liquid->pHCheck AcidStream pH < 2 (Corrosive) pHCheck->AcidStream Acidic OrgStream pH 2-12 (Organic Solvent Mix) pHCheck->OrgStream Neutral/Solvent LiquidBinA Container: Safety Can / Glass Label: Corrosive Acid Waste (Do NOT mix with Cyanides/Sulfides) AcidStream->LiquidBinA LiquidBinB Container: Safety Can Label: Organic Solvent Waste (Halogenated vs Non-Halogenated) OrgStream->LiquidBinB

Figure 1: Waste segregation logic flow. Ensure contrast between acidic liquid waste and solid waste streams.

Labeling Requirements (RCRA Compliance)

Even if the compound is not explicitly "P" or "U" listed by the EPA, it must be characterized.

  • Primary Constituent: acetic acid.[1]

  • Hazards Checked: Toxic, Irritant.

  • RCRA Code (If pH < 2): D002 (Corrosive).[2]

  • RCRA Code (Solid): Generally Non-Regulated Hazardous Waste (unless mixed with listed solvents), but best practice dictates treating as D001 (Ignitable) if mixed with flammable solids, or simply "Hazardous Waste" for incineration.

Treatment & Destruction (End-of-Life)

Researchers must understand the downstream impact of their waste. Because this molecule contains a Thiazole ring , simple landfilling is environmentally irresponsible due to potential leaching of nitrogen/sulfur heterocycles.

Recommended Destruction Method: Rotary Kiln Incineration

The only definitive method to destroy the heterocyclic core is high-temperature oxidation.

ParameterSpecificationReason
Temperature > 1000°C (1832°F)Required to break the stable Thiazole ring.
Residence Time > 2 SecondsEnsures complete mineralization of the organic skeleton.
Scrubbing Wet Caustic ScrubberCritical: The Sulfur atom converts to SO₂; Nitrogen to NOx. Scrubbers neutralize these acid gases.
Biological Deactivation (If applicable)

If this compound is used in biological assays (e.g., antibiotic screening), treat all solid waste with 10% Bleach (Sodium Hypochlorite) is NOT RECOMMENDED directly due to the amine group (potential for chloramine formation).

  • Correct Protocol: Autoclave solids if biohazardous, then route to chemical incineration.

Emergency Spill Procedures (P.A.C.E.)

In the event of a powder spill in the laboratory:

  • P - Protect: Don PPE (Nitrile gloves, safety goggles, N95 dust mask).

  • A - Alert: Notify nearby personnel.

  • C - Contain: Cover the spill with a dry absorbent pad or paper towel to prevent dust dispersion.

  • E - Extinguish/Eliminate:

    • Solid Spill: Scoop carefully into a disposable container. Do not dry sweep vigorously (generates dust). Wipe area with water and soap.

    • Solution Spill: Cover with sodium bicarbonate (baking soda) to neutralize the carboxylic acid moiety. Wait for bubbling to cease. Absorb with vermiculite.

References

  • PubChem. Compound Summary: 2-(2-Amino-4-oxo-1,3-thiazol-5-yl)acetic acid (Structural Analog).[3] National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

Sources

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